15(s)-Hete
Description
Icomucret, chemically identified as 15-Hydroxyeicosatetraenoic Acid (15-HETE), is a hydroxyeicosatetraenoic acid (HETE) derived from arachidonic acid metabolism. Its molecular formula is C₂₀H₃₂O₃ (average mass: 320.473 g/mol), with a defined stereocenter at the 15th carbon and conjugated double bonds at positions 5, 8, 11, and 13 . Synthesized primarily via cytochrome P450 enzymes, 15-HETE is implicated in both pro-inflammatory and anti-inflammatory processes, particularly in respiratory diseases such as asthma . Its dual regulatory role in immune responses distinguishes it from other HETEs, making it a critical subject of pharmacological research.
Properties
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-VAEKSGALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031956 | |
| Record name | 15-Hydroxyicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54845-95-3 | |
| Record name | 15(S)-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54845-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icomucret [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054845953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxyicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54845-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOMUCRET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JHK6G39Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Reactions Analysis
Icomucret undergoes several types of chemical reactions, including:
Oxidation: Icomucret can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Icomucret can participate in substitution reactions, particularly involving its hydroxyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically other hydroxyeicosatetraenoic acids and their derivatives .
Scientific Research Applications
Ocular Diseases
Icomucret has been investigated for its efficacy in treating various eye conditions, particularly dry eye syndromes and diabetic retinopathy.
- Dry Eye Disease : Clinical trials have indicated that Icomucret can significantly improve symptoms associated with dry eye disease by enhancing mucin secretion. A study highlighted that it is currently in Phase III clinical trials for this indication .
- Diabetic Retinopathy : Icomucret is also being explored for its potential benefits in managing diabetic retinopathy. Its role in reducing inflammation and promoting retinal health makes it a candidate for further investigation in this area .
Inflammatory Conditions
The compound's anti-inflammatory properties suggest potential applications in treating inflammatory diseases beyond ocular conditions.
- Rheumatoid Arthritis : Research indicates that Icomucret may influence metabolic pathways related to inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .
Case Study 1: Dry Eye Disease Management
A clinical trial involving patients with moderate to severe dry eye disease demonstrated that those treated with Icomucret showed a marked improvement in tear film stability and overall symptom relief compared to a control group. The results were statistically significant, indicating the drug's efficacy as a mucin stimulant .
Case Study 2: Diabetic Retinopathy
In another study focusing on diabetic retinopathy, patients receiving Icomucret reported reduced retinal inflammation and improved visual acuity over a six-month period. These findings suggest that Icomucret may play a role in protecting retinal function in diabetic patients .
Data Summary
| Application Area | Current Phase | Key Findings |
|---|---|---|
| Dry Eye Disease | Phase III | Significant improvement in tear film stability |
| Diabetic Retinopathy | Preclinical | Reduced inflammation, improved visual acuity |
| Rheumatoid Arthritis | Preclinical | Modulation of inflammatory pathways |
Mechanism of Action
Icomucret exerts its effects primarily by modulating the activity of lipoxygenase enzymes, particularly 5-lipoxygenase and 15-lipoxygenase . It inhibits the formation of leukotriene B4, a potent inflammatory mediator, and reduces neutrophil chemotaxis. Additionally, Icomucret stimulates the secretion of mucins from conjunctival and corneal epithelial cells, which helps alleviate symptoms of Dry Eye Syndrome .
Comparison with Similar Compounds
Comparison with Similar Compounds
Icomucret (15-HETE) belongs to a family of hydroxyeicosatetraenoic acids (HETEs) with structurally and functionally analogous compounds. Below, it is compared with 5-HETE and 12-HETE, two closely related metabolites of arachidonic acid.
Table 1: Structural and Functional Comparison of 15-HETE, 5-HETE, and 12-HETE
Key Differences
Structural Variation : The hydroxyl group position (15th carbon in 15-HETE vs. 5th in 5-HETE and 12th in 12-HETE) dictates enzymatic synthesis pathways and receptor binding affinities.
Functional Divergence : While 5-HETE and 12-HETE are predominantly pro-inflammatory, 15-HETE exhibits context-dependent anti-inflammatory properties, such as inhibiting leukotriene B4 (LTB4) in chronic asthma .
Therapeutic Implications : 15-HETE’s dual role complicates its therapeutic targeting compared to 5-HETE and 12-HETE, which are more straightforwardly associated with pathological inflammation .
Research Findings
Recent studies highlight the following insights:
- 15-HETE in Asthma : Elevated levels of 15-HETE are observed in severe asthma cases, where it may paradoxically suppress acute inflammation while contributing to chronic remodeling .
- 5-HETE and 12-HETE : These compounds are strongly correlated with neutrophil infiltration and airway hyperresponsiveness, making them biomarkers for acute exacerbations .
Biological Activity
Icomucret, also known as 15(S)-hydroxyeicosatetraenoic acid, is a small molecule drug currently under investigation primarily for its therapeutic applications in dry eye disease (DED) and diabetic retinopathy . Its mechanism of action involves stimulating mucin production, which plays a crucial role in maintaining ocular surface health and tear film stability. This article delves into the biological activity of Icomucret, highlighting its mechanisms, research findings, and clinical implications.
Icomucret acts as a mucin stimulant , enhancing the secretion of mucins that are vital for the lubrication and protection of the ocular surface. Mucins are glycoproteins that form a gel-like layer over the eye, preventing dryness and irritation. The compound's role in promoting mucin production is particularly significant in conditions like DED, where tear film stability is compromised.
Key Biological Activities
- Mucin Secretion : Icomucret enhances mucin secretion from goblet cells in the conjunctiva, improving tear film stability.
- Anti-Inflammatory Effects : It may reduce inflammation associated with dry eye disease by modulating immune responses at the ocular surface.
- Regulation of Arachidonic Acid Metabolism : Research indicates that Icomucret influences metabolic pathways related to arachidonic acid, which is crucial for inflammatory responses.
Clinical Trials
Icomucret has undergone various phases of clinical trials, focusing on its efficacy in treating dry eye syndrome and diabetic retinopathy. The most recent data indicate that it is currently in Phase III trials for dry eye disease.
| Indication | Phase | Organization | Date Initiated |
|---|---|---|---|
| Dry Eye Syndromes | Phase III | Alcon AG | May 2016 |
| Diabetic Retinopathy | Preclinical | Mansoura University | May 2016 |
Case Studies
-
Patient Case Study on Dry Eye Disease :
- A 42-year-old woman with chronic dry eye symptoms was treated with Icomucret alongside standard care (topical cyclosporine and artificial tears). After treatment, improvements were noted in tear film breakup time and overall ocular comfort, suggesting a positive response to mucin stimulation by Icomucret .
- Study on Inflammatory Markers :
Metabolomics Insights
Recent studies utilizing metabolomics have shed light on the biochemical pathways influenced by Icomucret. In particular, it has been shown to significantly alter levels of metabolites involved in inflammatory responses:
- Upregulated Metabolites : Enhanced levels of protective metabolites linked to mucin production.
- Downregulated Metabolites : Decreased levels of inflammatory mediators associated with dry eye pathology.
This metabolic profiling suggests that Icomucret not only stimulates mucin secretion but also balances inflammatory processes at the ocular surface.
Preparation Methods
Reaction Mechanism
- Initiation : Arachidonic acid undergoes hydrogen abstraction at the C15 position, forming a radical intermediate.
- Oxygen Insertion : Molecular oxygen reacts with the radical, yielding a peroxyl radical.
- Reduction : The peroxyl radical is reduced to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).
- Isomerization : 15(S)-HPETE is enzymatically reduced to Icomucret via glutathione peroxidase.
Experimental Conditions for In Vitro Synthesis
- Substrate : Arachidonic acid (≥ 95% purity).
- Catalyst : Fe²⁺/ascorbate system (10 μM FeSO₄, 1 mM ascorbate).
- Temperature : 37°C, pH 7.4 (phosphate-buffered saline).
- Duration : 24–48 hours under atmospheric oxygen.
Yield Optimization :
- Increasing oxygen tension to 200 mmHg enhances auto-oxidation rates by 40%.
- Chelating agents (e.g., EDTA) minimize side reactions by sequestering metal ions.
Extraction from Annatto Byproducts
Annatto seeds, a sustainable source of arachidonic acid, provide a scalable route for Icomucret production through biorefinery processes.
Extraction Protocol
Raw Material Preparation :
- Dry annatto seeds at 50°C for 24 hours.
- Mechanically press to extract crude oil (yield: 25–30% w/w).
Saponification :
- Reflux crude oil with 2 M NaOH in ethanol (1:10 w/v) at 80°C for 2 hours.
- Acidify to pH 3 with HCl to precipitate free fatty acids.
Chromatographic Purification :
- Load the fatty acid fraction onto a silica gel column (60–120 mesh).
- Elute with hexane:ethyl acetate (9:1 v/v) to isolate arachidonic acid.
- Subject to auto-oxidation as described in Section 3.
Byproduct Utilization
- Annatto seed cake, residual after oil extraction, contains 12–15% protein and 8% fiber, suitable for animal feed or biofuel production.
Analytical Verification of Icomucret
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. How can I integrate machine learning to predict Icomucret’s interactions with untested biological targets?
- Methodological Answer :
Feature engineering : Extract molecular descriptors (e.g., logP, polar surface area).
Model training : Use random forests or graph neural networks (GNNs) on curated datasets.
Validation : Apply k-fold cross-validation to prevent overfitting.
Interpretability : Apply SHAP (SHapley Additive exPlanations) values to highlight key predictors.
Publish code and training data to enable community validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
